molecular formula C13H9F3O B6371812 3-Methyl-5-(2,4,6-trifluorophenyl)phenol, 95% CAS No. 1262003-15-5

3-Methyl-5-(2,4,6-trifluorophenyl)phenol, 95%

Cat. No. B6371812
CAS RN: 1262003-15-5
M. Wt: 238.20 g/mol
InChI Key: HTEDCVYWLGLIIS-UHFFFAOYSA-N
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Description

3-Methyl-5-(2,4,6-trifluorophenyl)phenol, 95%, is a synthetic compound with a wide range of uses. It is an important intermediate in the synthesis of many pharmaceuticals, drugs, and other organic compounds. Its unique properties make it an ideal starting material for a variety of synthetic reactions.

Scientific Research Applications

3-Methyl-5-(2,4,6-trifluorophenyl)phenol, 95%, has a wide range of scientific research applications. It is used as an intermediate in the synthesis of many pharmaceuticals, drugs, and other organic compounds. It has also been used in the synthesis of a variety of other compounds, including dyes, fragrances, and pesticides. Additionally, it has been used as a reagent in the synthesis of a variety of other compounds, including amino acids, peptides, and nucleotides.

Mechanism of Action

The mechanism of action of 3-Methyl-5-(2,4,6-trifluorophenyl)phenol, 95%, is not fully understood. However, it is believed to act as an electron-withdrawing group, which increases the reactivity of the substrate. Additionally, it is believed to act as a catalyst in a number of synthetic reactions, including the Williamson ether synthesis and the Friedel-Crafts alkylation reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Methyl-5-(2,4,6-trifluorophenyl)phenol, 95%, are not well understood. It is not known to be toxic to humans or animals and is not believed to be a carcinogen. However, it is known to be an irritant and can cause skin and eye irritation if it comes into contact with the skin or eyes.

Advantages and Limitations for Lab Experiments

3-Methyl-5-(2,4,6-trifluorophenyl)phenol, 95%, has a number of advantages and limitations when used in lab experiments. It is relatively inexpensive and easy to obtain, and it is also stable and non-toxic. Additionally, it is a good starting material for a variety of synthetic reactions and can be used to synthesize a wide range of compounds. However, it has a limited solubility in water, which can make it difficult to use in some experiments.

Future Directions

There are a number of potential future directions for 3-Methyl-5-(2,4,6-trifluorophenyl)phenol, 95%. It could be used as a starting material for the synthesis of more complex compounds, such as peptides and nucleotides. Additionally, it could be used in the synthesis of drugs and other pharmaceuticals. It could also be used in the synthesis of fragrances, dyes, and pesticides. Finally, it could be used to develop new methods of synthesis, such as catalytic reactions.

Synthesis Methods

3-Methyl-5-(2,4,6-trifluorophenyl)phenol, 95%, can be synthesized by a number of methods. One of the most common methods is the Williamson ether synthesis, where an alcohol and an alkyl halide are reacted in the presence of a base. The reaction produces a substituted phenol, which can then be further reacted with a nucleophile to form 3-Methyl-5-(2,4,6-trifluorophenyl)phenol, 95%. Another method is the Friedel-Crafts alkylation reaction, which involves the reaction of an alkyl halide with an aromatic ring in the presence of an acid catalyst. This reaction also produces a substituted phenol, which can then be further reacted with a nucleophile to form 3-Methyl-5-(2,4,6-trifluorophenyl)phenol, 95%.

properties

IUPAC Name

3-methyl-5-(2,4,6-trifluorophenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3O/c1-7-2-8(4-10(17)3-7)13-11(15)5-9(14)6-12(13)16/h2-6,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTEDCVYWLGLIIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)O)C2=C(C=C(C=C2F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30683885
Record name 2',4',6'-Trifluoro-5-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30683885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1262003-15-5
Record name 2',4',6'-Trifluoro-5-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30683885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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